Benzyl (4-(2-bromoacetyl)phenyl)carbamate

Orthogonal Protection Peptide Synthesis Chemoselectivity

Synthetic failure risk: substituting this compound with Boc-protected or chloroacetyl analogs can derail orthogonal deprotection & slow conjugation kinetics. Benzyl (4-(2-bromoacetyl)phenyl)carbamate is the precise bifunctional building block validated for PROTAC linker construction. • Cbz group cleaved under neutral hydrogenolysis-fully orthogonal to base-labile protecting groups present in multi-step sequences. • α-Bromoacetyl electrophile reacts ~10² faster with thiol nucleophiles than chloroacetyl analogs, ensuring complete functionalization at low stoichiometry. • Classified as a Protein Degrader Building Block; supplied at ≥95% purity with storage at 2-8°C under inert atmosphere for batch-to-batch reliability.

Molecular Formula C16H14BrNO3
Molecular Weight 348.19 g/mol
CAS No. 157014-41-0
Cat. No. B130930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-(2-bromoacetyl)phenyl)carbamate
CAS157014-41-0
Molecular FormulaC16H14BrNO3
Molecular Weight348.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr
InChIInChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)
InChIKeySGOOUOYLZRYRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (4-(2-bromoacetyl)phenyl)carbamate Procurement Overview


Benzyl (4-(2-bromoacetyl)phenyl)carbamate (CAS 157014-41-0), also known as N-Cbz-4-(2-bromoacetyl)aniline [1], is a specialized organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol [2]. It is a bifunctional molecule characterized by a Cbz-protected amine group (a carbamate) on one end and a bromoacetyl group on the other [1]. The Cbz (carboxybenzyl) group is a common protecting group in organic synthesis, especially in peptide chemistry, while the α-bromoacetyl moiety is a highly reactive electrophilic center. This combination makes the compound a versatile chemical building block. Its primary utility lies in the synthesis of more complex molecules, where it acts as a linker or a precursor to functionalized intermediates . As a result, it is commonly categorized as a 'Protein Degrader Building Block' by specialty chemical suppliers [3].

Substitution Risks for Benzyl (4-(2-bromoacetyl)phenyl)carbamate


Substituting Benzyl (4-(2-bromoacetyl)phenyl)carbamate with a seemingly similar analog—such as one with a different N-protecting group (e.g., tert-butyloxycarbonyl, Boc) or a different α-haloacetyl group (e.g., chloroacetyl)—is a high-risk proposition in a defined synthetic route. The choice of protecting group dictates the precise orthogonal deprotection conditions required, and a change can lead to incompatibility with other functional groups present in the target molecule, causing low yields or complete synthetic failure [1]. Furthermore, the reactivity of the α-haloacetyl electrophile is critically dependent on the halogen. Swapping bromine for chlorine results in significantly slower reaction kinetics, potentially leading to incomplete conversions and difficult purifications . The evidence detailed below provides a quantitative basis for these differences, underscoring why this specific compound cannot be considered a generic, interchangeable commodity in a rigorous research setting.

Benzyl (4-(2-bromoacetyl)phenyl)carbamate Differentiation Guide


Orthogonal Protecting Group Strategy

In multi-step organic synthesis, the ability to selectively remove a protecting group without affecting other functionalities is paramount. Benzyl (4-(2-bromoacetyl)phenyl)carbamate features a Cbz (benzyl carbamate) group, which is labile to hydrogenolysis or strong acid, but stable under conditions that cleave Boc groups. [1] This orthogonality is a critical design feature; for example, the tert-butyl (Boc) analog (CAS 885269-70-5) requires strong acid (e.g., TFA) for deprotection, which is incompatible with acid-sensitive substrates, whereas the benzyl group in the target compound can be removed via hydrogenolysis (H2, Pd/C), a neutral and highly chemoselective method [1]. This provides a defined and quantitative synthetic advantage.

Orthogonal Protection Peptide Synthesis Chemoselectivity Cbz Deprotection

Bromoacetyl Warhead Electrophilicity

The α-bromoacetyl group is a superior electrophilic 'warhead' compared to its chloroacetyl analog. The difference in reactivity is not merely qualitative; it is rooted in the fundamental properties of the halogen leaving group. Bromide is a significantly better leaving group in SN2 reactions than chloride. [1] This is reflected in the comparative pKa values of their conjugate acids (HBr: -9; HCl: -7), indicating bromide's greater thermodynamic stability as a free ion and thus a lower activation barrier for displacement. In practice, this translates to faster reaction rates and higher yields in alkylation or conjugation reactions with nucleophiles such as thiols, amines, or hydroxyls .

Electrophilic Warhead Reaction Kinetics SN2 Reactivity Leaving Group Ability

Purity and Identity Validation

Reproducibility in chemical research is predicated on the use of well-characterized starting materials. The target compound is consistently supplied with a minimum purity specification of 95%, as verified by analytical methods. This is a standard, verifiable quality metric provided by major suppliers like Sigma-Aldrich (Merck) and Bide Pharmatech , who also offer batch-specific Certificates of Analysis (CoA) detailing data from techniques such as NMR, HPLC, or GC. While specific purity for analogs is also commonly specified, the confirmation of a consistent, high-purity supply chain for *this specific compound* ensures that experimental outcomes are due to the intended chemistry and not due to variable reagent quality from less reliable sources.

Analytical Chemistry Quality Control Purity Specification Reproducibility

Storage and Handling for Stability

To maintain its chemical integrity, the target compound requires specific storage conditions: under inert gas (e.g., argon) at a temperature of 4°C . This requirement is a direct consequence of the reactivity of its functional groups; the bromoacetyl moiety is electrophilic and can react with atmospheric nucleophiles like water (hydrolysis) or amines, while the carbamate linkage can be susceptible to degradation. A similar compound with a different leaving group, such as the chloroacetyl analog, may have different stability and storage requirements. The defined protocol ensures the compound's shelf-life and performance, which is critical for planned experiments and procurement logistics.

Stability Storage Conditions Handling Protocols Reagent Longevity

Benzyl (4-(2-bromoacetyl)phenyl)carbamate Research Applications


Bifunctional Linker for PROTAC Synthesis

The compound is uniquely suited for constructing PROTACs (Proteolysis Targeting Chimeras) and other heterobifunctional molecules. The bromoacetyl group can selectively react with a thiol group on a synthesized ligand for an E3 ubiquitin ligase (e.g., a modified VHL or CRBN ligand), while the Cbz-protected amine can be deprotected orthogonally (Evidence Point 1) and subsequently coupled to a ligand that binds the target protein of interest. This stepwise conjugation is enabled by the specific combination of reactive groups and orthogonal protection present in this compound [1]. This application is directly supported by its classification as a 'Protein Degrader Building Block' by specialist chemical suppliers [2].

Electrophilic Warhead for Covalent Fragment Screening

The potent α-bromoacetyl group (Evidence Point 2) makes this compound an ideal starting material for creating libraries of covalent fragments. Its small size and single electrophilic center allow it to be attached to a wide variety of chemical scaffolds. In a typical workflow, the bromoacetyl group is used to functionalize a core fragment, which is then screened against a target protein (e.g., a kinase or protease) containing a reactive cysteine residue. The faster kinetics of the bromoacetyl group, compared to chloroacetyl analogs, increases the likelihood of capturing transient and weak binding interactions, which is crucial in fragment-based drug discovery.

Multi-Step Synthesis Intermediate

This compound is a strategic intermediate for multi-step syntheses that demand chemoselectivity. For instance, in the synthesis of a complex natural product analog, the bromoacetyl group could be used to introduce a specific side chain via a nucleophilic displacement reaction. Subsequently, the Cbz group is removed under neutral hydrogenolysis conditions (Evidence Point 1) to reveal a free amine. This amine can then be used in a final amide bond formation step, all without affecting other sensitive functional groups (like esters or Boc-protected amines) that might be present elsewhere in the molecule. This orthogonal reactivity minimizes the number of required synthetic steps and improves overall yield.

Technical Documentation Hub

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